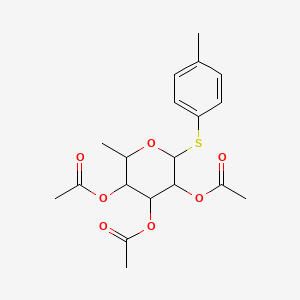
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Übersicht
Beschreibung
(2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C19H24O7S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside”:
Glycosylation Reactions
p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside is extensively used in glycosylation reactions. This compound serves as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. Its acetyl-protected form enhances its stability and reactivity, making it a valuable intermediate in the preparation of biologically active carbohydrates .
Synthesis of Glycoconjugates
This compound is crucial in the synthesis of glycoconjugates, which are essential for studying cell-cell interactions, immune responses, and pathogen recognition. The p-tolyl group provides a handle for further functionalization, allowing the attachment of various biomolecules to the rhamnopyranoside core .
Pharmaceutical Applications
In pharmaceutical research, p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside is used to synthesize glycosylated drugs. Glycosylation can improve the solubility, stability, and bioavailability of therapeutic agents. This compound’s role in drug development is significant for creating more effective and targeted treatments .
Chemical Biology
This compound is employed in chemical biology to study carbohydrate-protein interactions. By incorporating it into various probes and sensors, researchers can investigate the binding mechanisms and specificities of lectins and other carbohydrate-binding proteins .
Material Science
In material science, p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside is used to create carbohydrate-based materials. These materials have applications in developing biocompatible and biodegradable polymers, which are essential for medical devices and tissue engineering .
Enzymatic Studies
This compound is also used in enzymatic studies to understand the mechanisms of glycosyltransferases and glycosidases. By serving as a substrate or inhibitor, it helps elucidate the catalytic processes and substrate specificities of these enzymes .
Synthetic Organic Chemistry
In synthetic organic chemistry, p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside is a versatile building block for constructing complex molecules. Its protected form allows for selective deprotection and functionalization, facilitating the synthesis of diverse chemical entities .
Biochemical Assays
This compound is used in biochemical assays to detect and quantify specific carbohydrate-binding proteins. Its incorporation into assay kits enables the high-throughput screening of potential inhibitors or activators of these proteins, aiding in drug discovery and development .
Based on general knowledge and typical applications of similar compounds. Specific references to p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside were not found in the search results.
Eigenschaften
IUPAC Name |
[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7S/c1-10-6-8-15(9-7-10)27-19-18(26-14(5)22)17(25-13(4)21)16(11(2)23-19)24-12(3)20/h6-9,11,16-19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHPIKXHZLVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl 2,3,4-tri-O-acetyl-a-L-rhamnopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



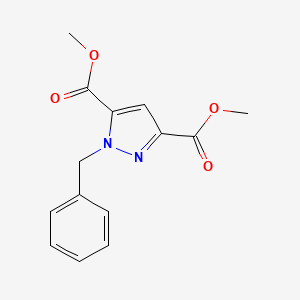
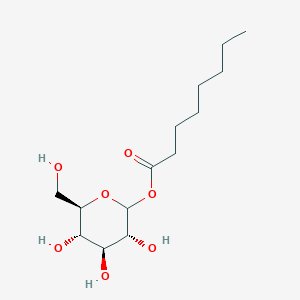
![N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide](/img/structure/B3042387.png)
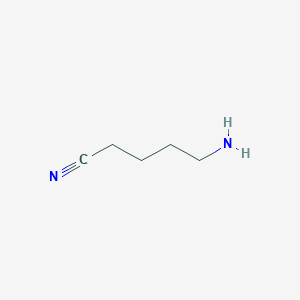
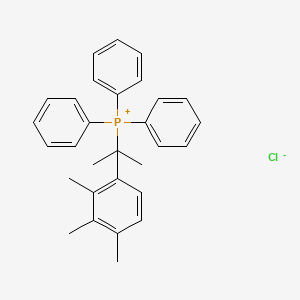
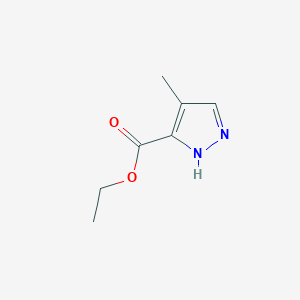
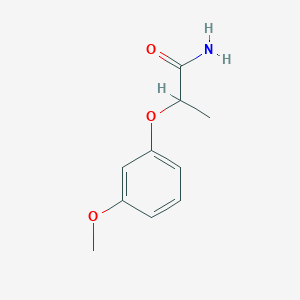
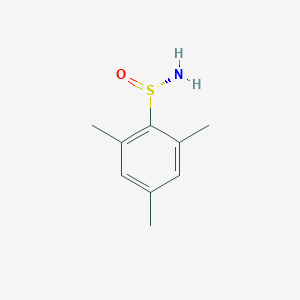


![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)


